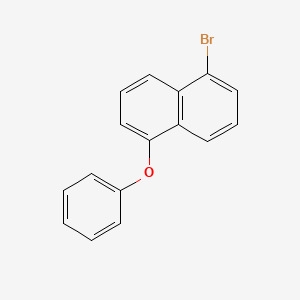
1-Bromo-5-phenoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5-phenoxynaphthalene is an organic compound that belongs to the class of bromonaphthalenes It is characterized by a bromine atom attached to the first position of the naphthalene ring and a phenoxy group attached to the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-phenoxynaphthalene can be synthesized through several methods. One common approach involves the bromination of naphthalene followed by a nucleophilic substitution reaction to introduce the phenoxy group. The bromination is typically carried out using bromine or hydrobromic acid in the presence of a catalyst such as iron or aluminum bromide . The phenoxy group can be introduced using phenol in the presence of a base such as sodium hydroxide .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions followed by purification processes to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-phenoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide, leading to the formation of nitriles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction Reactions: The phenoxy group can undergo oxidation to form quinones, while the naphthalene ring can be reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium cyanide or potassium cyanide in the presence of a suitable solvent like dimethylformamide (DMF) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Substitution Reactions: Formation of nitriles and other substituted derivatives.
Coupling Reactions: Formation of biaryl compounds and other complex aromatic structures.
Oxidation and Reduction Reactions: Formation of quinones and reduced naphthalene derivatives.
Scientific Research Applications
1-Bromo-5-phenoxynaphthalene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-5-phenoxynaphthalene involves its interaction with specific molecular targets and pathways. The bromine atom and phenoxy group contribute to its reactivity and ability to form stable complexes with enzymes and other proteins. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
1-Bromonaphthalene: Similar in structure but lacks the phenoxy group, leading to different chemical properties and reactivity.
2-Bromonaphthalene: Another isomer with the bromine atom at the second position, resulting in distinct reactivity and applications.
1-Phenoxynaphthalene:
Uniqueness: 1-Bromo-5-phenoxynaphthalene is unique due to the presence of both the bromine atom and the phenoxy group, which confer specific reactivity and versatility in chemical synthesis and biological applications. Its ability to participate in a wide range of reactions and form stable complexes with biological targets makes it a valuable compound in scientific research .
Properties
CAS No. |
653599-59-8 |
|---|---|
Molecular Formula |
C16H11BrO |
Molecular Weight |
299.16 g/mol |
IUPAC Name |
1-bromo-5-phenoxynaphthalene |
InChI |
InChI=1S/C16H11BrO/c17-15-10-4-9-14-13(15)8-5-11-16(14)18-12-6-2-1-3-7-12/h1-11H |
InChI Key |
MBZZXARBDCNGQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC3=C2C=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Methoxyphenyl)ethyl]-2H-1,3,2-benzodioxaborole](/img/structure/B12542344.png)
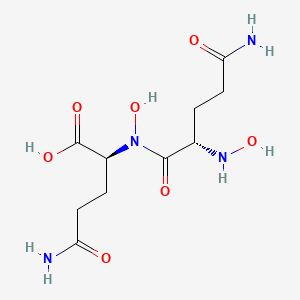

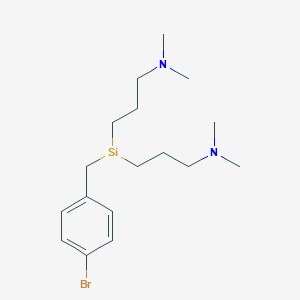


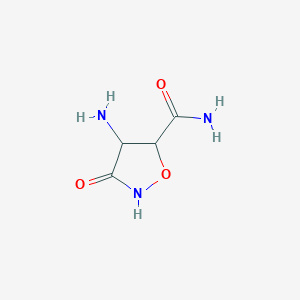
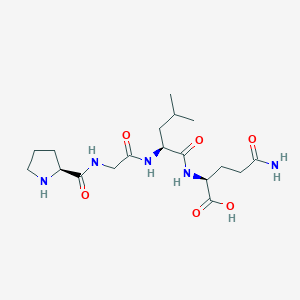
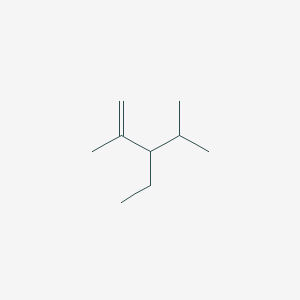
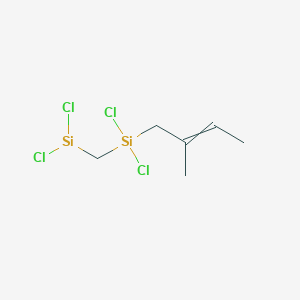
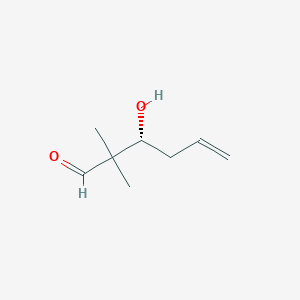
![6-{4-[(2-Fluorophenyl)methoxy]-6-phenylpyrimidin-2(1H)-ylidene}naphthalen-2(6H)-one](/img/structure/B12542414.png)
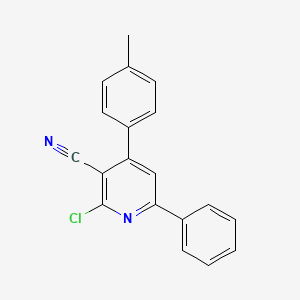
![7-Methyl-3-phenyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B12542421.png)
